Carvacryl acetate

Description

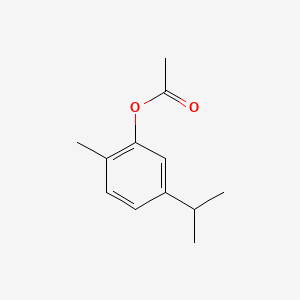

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-5-propan-2-ylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZSUQJHKQOGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863777 | |

| Record name | Carvacryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

246.50 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 5-Isopropyl-2-methylphenol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6380-28-5, 4395-82-8 | |

| Record name | Carvacryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, carvacryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvacryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carvacryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-o-tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVACRYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2BR75B36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Isopropyl-2-methylphenol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29.00 to 30.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 5-Isopropyl-2-methylphenol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Activities of Carvacryl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl acetate, a synthetic derivative of the naturally occurring monoterpene carvacrol, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the diverse biological activities of this compound, with a focus on its anti-inflammatory, antinociceptive, antioxidant, and anthelmintic properties. Detailed experimental protocols, quantitative data from key studies, and visual representations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound (CA) is a monoterpenoid ester synthesized from carvacrol, a primary constituent of the essential oils of oregano and thyme.[1] While carvacrol itself exhibits a broad spectrum of biological activities, its acetylation to this compound has been explored as a strategy to potentially enhance its pharmacological profile and reduce toxicity.[2] This document synthesizes the current scientific literature on the biological effects of this compound, offering a detailed resource for researchers in pharmacology and medicinal chemistry.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models.[3][4] Its mechanism of action involves the modulation of key inflammatory mediators, including cytokines and vasoactive amines.

Quantitative Data

| Model | Parameter Measured | Treatment | Dosage | Result | Reference |

| Carrageenan-induced paw edema (mice) | Paw edema inhibition | This compound | 75 mg/kg (i.p.) | 88.8% inhibition at 3h, 97% at 4h | [4] |

| Histamine-induced paw edema (mice) | Paw edema inhibition | This compound | 75 mg/kg (i.p.) | 34.14% inhibition at 30 min | [4] |

| Serotonin-induced paw edema (mice) | Paw edema inhibition | This compound | 75 mg/kg (i.p.) | 37.50% inhibition at 30 min | [4] |

| Prostaglandin E2-induced paw edema (mice) | Paw edema inhibition | This compound | 75 mg/kg (i.p.) | 96.48% inhibition at 30 min | [4] |

| Compound 48/80-induced paw edema (mice) | Paw edema inhibition | This compound | 75 mg/kg (i.p.) | 83.33% inhibition at 30 min | [4] |

| Carrageenan-induced peritonitis (mice) | Leukocyte migration | This compound | 75 mg/kg (i.p.) | Significant decrease in total and differential leukocyte counts | [3] |

| Carrageenan-induced peritonitis (mice) | Myeloperoxidase (MPO) activity | This compound | 75 mg/kg (i.p.) | Significant reduction in MPO levels | [3] |

| Carrageenan-induced peritonitis (mice) | Interleukin-1β (IL-1β) levels | This compound | 75 mg/kg (i.p.) | Significant decrease in IL-1β levels | [3][4] |

| Carrageenan-induced peritonitis (mice) | Interleukin-10 (IL-10) levels | This compound | 75 mg/kg (i.p.) | Significant increase in IL-10 levels | [3][4] |

| Complete Freund's Adjuvant (CFA)-induced paw edema (mice) | Paw edema inhibition | This compound nanoemulsion (CANE) | 200 mg/kg (oral) | Significant anti-edematogenic effect lasting up to 24h | [5] |

| CFA-induced inflammation (mice) | IL-1β levels in paw tissue | This compound nanoemulsion (CANE) | 200 mg/kg (oral) | Significant reduction in IL-1β levels | [6] |

Experimental Protocols

2.2.1. Carrageenan-Induced Paw Edema

-

Animals: Male Swiss mice.

-

Procedure: A 1% carrageenan solution (50 µL) is injected into the subplantar region of the right hind paw to induce edema.

-

Treatment: this compound (e.g., 75 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.

-

Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the induction of inflammation. The percentage of edema inhibition is calculated relative to the vehicle-treated group.[4]

2.2.2. Carrageenan-Induced Peritonitis

-

Animals: Male Swiss mice.

-

Procedure: Peritonitis is induced by an i.p. injection of 0.5 mL of a 1% carrageenan solution.

-

Treatment: this compound (e.g., 75 mg/kg, i.p.) is administered 30 minutes before the carrageenan injection.

-

Sample Collection: Four hours after carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with saline containing EDTA.

-

Analysis: The peritoneal fluid is collected to determine the total and differential leukocyte counts. The levels of myeloperoxidase (MPO), a marker for neutrophil infiltration, and cytokines (IL-1β, IL-10) are measured in the peritoneal exudate using ELISA.[3][4]

Signaling Pathways

The anti-inflammatory action of this compound involves the modulation of pro-inflammatory and anti-inflammatory cytokines. It has been shown to decrease the levels of the pro-inflammatory cytokine IL-1β while simultaneously increasing the anti-inflammatory cytokine IL-10.[3][4] This suggests an immunomodulatory role for the compound.

References

- 1. CAS 6380-28-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.ufc.br [repositorio.ufc.br]

- 5. Nanoemulsion Improves the Anti-Inflammatory Effect of Intraperitoneal and Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Carvacryl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Carvacryl acetate (5-Isopropyl-2-methylphenyl acetate), a monoterpenoid ester derived from carvacrol. This document is intended to serve as a detailed resource for professionals in research, science, and drug development, offering structured data, experimental methodologies, and visual workflows to facilitate its application in various scientific endeavors.

Core Physicochemical Properties

This compound is a derivative of carvacrol, a primary active component in the essential oils of oregano and thyme.[1] The acetylation of carvacrol's phenolic hydroxyl group results in a more stable, neutral compound with a distinct aromatic profile.[2] It typically presents as a colorless to pale yellow liquid or powder.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [3][4][5][6][7] |

| Molecular Weight | 192.25 g/mol | [4][5][6] |

| CAS Number | 6380-28-5 | [8][4][5][6][7] |

| Appearance | Colorless to pale yellowish liquid/powder | [8][3] |

| Melting Point | 29.0 - 30.0 °C | [4][5][6][9][10] |

| Boiling Point | 246.5 - 247 °C (@ 760 mmHg) | [4][5][6][9] |

| Density | 0.9896 - 0.994 g/cm³ | [8][5][6][10] |

| Refractive Index | 1.4890 - 1.497 (@ 20 °C) | [5][6][9][10] |

| Flash Point | 94.44 - 94.6 °C | [8][5][6][9] |

| Vapor Pressure | 0.026 - 0.0263 mmHg (@ 25 °C) (estimated) | [5][9] |

| Solubility | Soluble in alcohol and oils; Insoluble in water (40.9 mg/L @ 25°C, est.) | [3][9] |

| LogP (XlogP3) | 3.0 - 3.469 (estimated) | [6][9][10] |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion (M•+) peak at m/z 192.[11][12] A characteristic fragment corresponding to the loss of a methyl group ([M-15]+) is observed at m/z 177.[11] The base peak is often observed at m/z 135.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for the acetyl group at approximately 1765 cm⁻¹ and C-H flexion at 1590 cm⁻¹.[13][14] An absorption band related to the aromatic ring is also present around 816 cm⁻¹.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are consistent with the proposed structure, and detailed spectral data can be found in the literature.[11][15]

Experimental Protocols & Methodologies

This section details the methodologies for the synthesis, purification, and analysis of this compound, as well as a key biological assay.

Synthesis of this compound via Acetylation

This compound is commonly prepared by the acetylation of carvacrol.[16]

Materials:

-

Carvacrol

-

Acetic anhydride[16]

-

Catalyst: Sulfuric acid[11] or 4-dimethylaminopyridine (DMAP) with triethylamine[12]

-

Solvent: Dichloromethane (CH₂Cl₂) (if using DMAP)[12]

Procedure (Acid Catalysis): [11]

-

Combine 10 mL of acetic anhydride with 5.1 mL of carvacrol in a suitable flask.

-

Carefully add 10 drops of concentrated sulfuric acid to the mixture.

-

Heat the system to facilitate the reaction.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

Procedure (DMAP Catalysis): [12]

-

Dissolve carvacrol (0.67 mmol) in dichloromethane (30 mL).

-

Add acetic anhydride (1.2 mmol), triethylamine (111 μL), and a catalytic amount of DMAP.

-

Stir the mixture for 24 hours at room temperature.

-

Wash the solution with water.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the crude product.

Purification Protocol

The crude this compound is typically purified using column chromatography.[12]

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Load the dissolved product onto the column.

-

Elute the column with an appropriate solvent system (e.g., dichloromethane or n-hexane) to separate the pure this compound from unreacted starting materials and byproducts.[12]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): [13]

-

Instrument: Shimadzu QP-2010 Ultra or equivalent.

-

Column: Rtx-5 MS (30 m × 0.25 mm × 0.25 μm).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: 40–600 Da.

This method is used to determine the purity of the synthesized compound and confirm its molecular weight.

Biological Activity Assay: DPPH Radical Scavenging

This protocol assesses the in vitro antioxidant capacity of this compound.[11]

Materials:

-

This compound solution at various concentrations.

-

DPPH• (2,2-diphenyl-1-picrylhydrazyl) solution.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing this compound at the desired concentrations and a solution of DPPH• in a suitable solvent (e.g., ethanol).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH• radical inhibition compared to a control without the sample. The EC₅₀ value (the concentration required to scavenge 50% of the DPPH• radicals) is then determined.[11]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Experimental Workflow for the DPPH Antioxidant Assay.

Caption: Reported Biological Activities of this compound.

Summary of Biological Activities

This compound has been investigated for a range of pharmacological effects, demonstrating its potential as a bioactive compound.

-

Anti-inflammatory and Antinociceptive Activity: Studies have shown that this compound can reduce paw edema and decrease leukocyte migration in inflammatory models.[17] Its antinociceptive (pain-reducing) effects are suggested to involve the capsaicin and glutamate pathways.[17]

-

Antioxidant Capacity: The compound exhibits potent antioxidant activity by scavenging free radicals, as demonstrated in DPPH and ABTS assays, and by inhibiting oxidative hemolysis.[11]

-

Anthelmintic Effects: this compound has shown activity against gastrointestinal nematodes in sheep and has been studied for its effects on Schistosoma mansoni.[13][18]

-

Anxiolytic-like Effects: Preclinical studies in mice suggest that this compound possesses anxiolytic-like properties.[9]

References

- 1. sryahwapublications.com [sryahwapublications.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS 6380-28-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C12H16O2 | CID 80792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 6380-28-5,this compound | lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. standards.chromadex.com [standards.chromadex.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound, 6380-28-5 [thegoodscentscompany.com]

- 10. This compound CAS#: 6380-28-5 [m.chemicalbook.com]

- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 12. scispace.com [scispace.com]

- 13. This compound nanoencapsulated with chitosan/chichá gum exhibits reduced toxicity in mice and decreases the fecal egg count of sheep infected with gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 6380-28-5 [chemicalbook.com]

- 17. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Synthesis of Carvacryl acetate from carvacrol protocol

An In-depth Technical Guide to the Synthesis of Carvacryl Acetate from Carvacrol

This technical guide provides a comprehensive overview of the synthesis of this compound, an acetylated derivative of the natural monoterpenoid carvacrol. Acetylation of carvacrol is a significant chemical modification that can enhance its stability by protecting the phenolic hydroxyl group, which is susceptible to oxidation[1]. This alteration can lead to a more favorable pharmacological profile and reduced toxicity compared to the parent compound[1][2]. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthesis process.

Reaction Overview

The synthesis of this compound from carvacrol is typically achieved through an esterification reaction, specifically, the acetylation of the phenolic hydroxyl group of carvacrol. This is commonly carried out using an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a catalyst.

Data Presentation

The following tables summarize quantitative data from various synthesis protocols, providing a comparative basis for selecting an appropriate method.

Table 1: Comparison of Synthesis Protocols for this compound

| Method | Acetylating Agent | Catalyst / Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Acid Catalysis | Acetic Anhydride | Sulfuric Acid (H₂SO₄) | None (reagent as solvent) | 55 °C | 30 min | 99.04% | [3] |

| Vanadyl Sulfate Catalysis | Acetic Anhydride | Vanadyl Sulfate (VOSO₄) | Solvent-Free | Room Temp. | 24 h | ~75-80% | [4][5] |

| Base Catalysis | Acetyl Chloride | Triethylamine or NaOH | Dichloromethane, THF, etc. | ~0 °C | 10-20 min | ~80% | [6][7] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₆O₂ | [8][9] |

| Molecular Weight | 192.25 g/mol | [8][9] |

| Appearance | Colorless or pale yellowish liquid | [10] |

| Boiling Point | 246.5 °C (at 760 mmHg) | [8][9] |

| Melting Point | 29-30 °C | [9][10] |

| Density | ~0.99 g/cm³ | [9] |

| Refractive Index | ~1.49 | [9][11] |

| Mass Spectrum (m/z) | Molecular Ion (M•+) at 192; fragment at 177 [M-15]+ | [3] |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to methyl, isopropyl, and acetyl groups | [3] |

| ¹³C NMR (CDCl₃, δ ppm) | Signals consistent with the acetylated aromatic structure | [3][12] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Sulfuric Acid-Catalyzed Synthesis

This protocol is an adaptation of the methodology proposed by Ahluwalia et al. for acetylation and is noted for its high yield and short reaction time[3].

Materials:

-

Carvacrol (5.1 mL)

-

Acetic Anhydride (10 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (10 drops)

-

Chloroform

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled Water

Procedure:

-

In a suitable reaction vessel, combine 10 mL of acetic anhydride and 5.1 mL of carvacrol[3].

-

Carefully add 10 drops of concentrated sulfuric acid to the mixture while stirring[3].

-

Heat the mixture in a water bath to 55 °C and maintain this temperature under constant agitation for 30 minutes[3].

-

After the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of distilled water[3].

-

Extract the aqueous phase three times with 50 mL of chloroform for each extraction[3].

-

Collect and combine the organic phases[3].

-

Dry the combined organic phase over anhydrous sodium sulfate[3].

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield the final product, this compound[3].

Protocol 2: Vanadyl Sulfate-Catalyzed Solvent-Free Synthesis

This sustainable protocol utilizes a stoichiometric amount of acetic anhydride in solvent-free conditions, catalyzed by vanadyl sulfate[4][5]. The following procedure is adapted from a similar synthesis of thymyl acetate.

Materials:

-

Carvacrol (e.g., 6.7 mmol, ~1 g)

-

Acetic Anhydride (stoichiometric amount or slight excess)

-

Vanadyl Sulfate (VOSO₄) (1 mol% relative to carvacrol)

-

Ethyl Acetate

-

1 M Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

To a reaction flask, add carvacrol and 1 mol% of vanadyl sulfate[4][5].

-

Add a stoichiometric amount of acetic anhydride to the flask[5].

-

Stir the reaction mixture at room temperature for 24 hours[4][5].

-

Upon completion, quench the reaction by adding water (e.g., 200 mL)[4].

-

Transfer the mixture to a separatory funnel. As the product is not water-soluble, it will form a separate layer[4].

-

Dilute the product with ethyl acetate (e.g., 50 mL) and extract with a 1 M NaOH solution (2 x 50 mL) to remove any unreacted carvacrol[4].

-

Wash the organic phase with water[4].

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain this compound as a colorless oil[4].

Visualizations

The following diagrams illustrate the chemical pathway and a generalized workflow for the synthesis of this compound.

Caption: Reaction scheme for the acetylation of carvacrol.

Caption: General experimental workflow for synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. This compound | C12H16O2 | CID 80792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. This compound CAS#: 6380-28-5 [m.chemicalbook.com]

- 11. This compound, 6380-28-5 [thegoodscentscompany.com]

- 12. researchgate.net [researchgate.net]

Carvacryl Acetate: A Comprehensive Technical Guide to its Natural Sources, Derivatives, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl acetate, a monoterpenoid ester, is a derivative of the well-known phenolic compound carvacrol. While carvacrol is abundant in the essential oils of numerous aromatic plants, this compound is found in nature in more limited quantities, primarily in certain species of the Lamiaceae family. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its concentration in various plant species. Furthermore, it presents comprehensive experimental protocols for its extraction from natural matrices and its chemical synthesis from carvacrol. The guide also elucidates the significant biological activities of this compound, including its anti-inflammatory, anxiolytic, and antioxidant properties, and details the experimental methodologies used to evaluate these effects. Finally, key signaling pathways modulated by this compound are visualized to provide a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference and comparison.

Natural Sources and Quantitative Analysis of this compound

This compound is a naturally occurring phytochemical, although it is typically found in lower concentrations compared to its precursor, carvacrol. The primary natural sources of this compound belong to the Origanum genus.

Known Natural Sources

This compound has been identified in the essential oils of the following plant species:

-

Origanum dictamnus (Dittany of Crete): This plant, endemic to the island of Crete, is a notable natural source of this compound.

-

Origanum vulgare (Oregano): While carvacrol is the dominant component in most oregano species, some chemotypes contain detectable amounts of this compound.

-

Petroselinum crispum (Parsley): Some sources indicate the presence of this compound in parsley; however, quantitative data is scarce and it is not considered a primary source.

Quantitative Data

The concentration of this compound in the essential oils of its natural sources can vary significantly based on factors such as geographical origin, harvesting time, and the specific chemotype of the plant. The following table summarizes the reported quantitative data for this compound in different plant species.

| Plant Species | Plant Part | Extraction Method | This compound Concentration (% of essential oil) | Reference |

| Origanum dictamnus | Aerial parts | Hydrodistillation | 2.5 - 5.0 | |

| Origanum vulgare | Leaves | Hydrodistillation | 0.1 - 1.5 |

Note: The concentration ranges are compiled from various analytical studies. Specific batches of essential oil may exhibit values outside these ranges.

Extraction and Synthesis Protocols

Extraction of this compound from Natural Sources

The primary method for obtaining essential oils rich in this compound from plant material is hydrodistillation.

This protocol is a representative method for the laboratory-scale extraction of essential oil from Origanum species.

1. Plant Material Preparation:

- Air-dry the aerial parts (leaves and flowers) of the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days.

- Once dried, coarsely grind the plant material to increase the surface area for extraction.

2. Hydrodistillation Apparatus Setup:

- Assemble a Clevenger-type apparatus. This consists of a large round-bottom flask, a heating mantle, a Clevenger trap, and a condenser.

3. Extraction Process:

- Place 100 g of the dried, ground plant material into the 2 L round-bottom flask.

- Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

- Heat the flask using the heating mantle to bring the water to a boil.

- Continue the distillation for 3 hours, collecting the essential oil in the Clevenger trap. The volatile compounds, including this compound, will vaporize with the steam, condense, and separate from the water in the trap.

4. Essential Oil Recovery and Drying:

- After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.

- Carefully collect the essential oil from the Clevenger trap using a pipette.

- Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

- Store the dried essential oil in a sealed, amber glass vial at 4°C.

5. Analysis:

- The chemical composition of the extracted essential oil, including the percentage of this compound, can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Synthesis of this compound from Carvacrol

This compound is frequently synthesized from its precursor, carvacrol, through an esterification reaction. This method allows for the production of larger quantities of the compound for research and development purposes.

This protocol describes a common laboratory-scale synthesis of this compound.

1. Reaction Setup:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 g of carvacrol.

- Add 20 mL of pyridine (acting as a catalyst and solvent) to the flask and stir until the carvacrol is dissolved.

- Slowly add 15 mL of acetic anhydride to the solution while stirring. The reaction is exothermic, so the addition should be done carefully.

2. Reaction Conditions:

- Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2 hours with continuous stirring.

3. Work-up and Purification:

- After 2 hours, cool the reaction mixture to room temperature.

- Pour the cooled mixture into a separatory funnel containing 50 mL of distilled water and 30 mL of diethyl ether.

- Shake the funnel vigorously and allow the layers to separate.

- Wash the organic layer sequentially with 50 mL of 5% hydrochloric acid solution (to remove pyridine), 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine (saturated sodium chloride solution).

- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

4. Product Characterization:

- The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

- The purity and identity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Activities and Experimental Protocols

This compound has demonstrated a range of promising biological activities, positioning it as a molecule of interest for therapeutic development.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. This activity is often evaluated using the carrageenan-induced paw edema model in rodents.

1. Animals:

- Use male Swiss mice weighing between 25-30 g.

- House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Treatment:

- Prepare solutions of this compound at various doses (e.g., 25, 50, and 100 mg/kg) in a vehicle such as 2% Tween 80 in saline.

- Administer the this compound solutions or the vehicle (control group) intraperitoneally (i.p.) to the mice.

- Include a positive control group treated with a standard anti-inflammatory drug, such as indomethacin (10 mg/kg, i.p.).

3. Induction of Inflammation:

- One hour after treatment, inject 0.05 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

4. Measurement of Paw Edema:

- Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

- The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume.

- The percentage of inhibition of edema is calculated for each treated group compared to the control group.

Anxiolytic-like Activity

Studies have shown that this compound possesses anxiolytic-like properties, which can be assessed using behavioral models such as the elevated plus-maze test.

1. Apparatus:

- The elevated plus-maze consists of two open arms and two closed arms (with high walls) arranged in the shape of a plus sign, elevated from the floor.

2. Animals and Treatment:

- Use male Swiss mice as described in the previous protocol.

- Administer this compound (e.g., 25, 50, and 100 mg/kg, i.p.) or vehicle 30 minutes before the test.

- Include a positive control group treated with a known anxiolytic drug, such as diazepam (1 mg/kg, i.p.).

3. Test Procedure:

- Place each mouse individually in the center of the maze, facing one of the open arms.

- Allow the mouse to explore the maze for 5 minutes.

- Record the number of entries into the open and closed arms, and the time spent in each type of arm using a video tracking system.

4. Data Analysis:

- An increase in the percentage of entries into the open arms and the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.

Antioxidant Activity

This compound has been shown to possess antioxidant properties, which can be quantified using in vitro assays such as the DPPH and ABTS radical scavenging assays.

1. Reagents:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM).

- This compound solutions in methanol at various concentrations.

- A standard antioxidant, such as ascorbic acid, for comparison.

2. Assay Procedure:

- In a 96-well microplate, add 100 µL of the this compound solution or standard to 100 µL of the DPPH solution.

- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

- The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

1. Reagents:

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM).

- Potassium persulfate solution (2.45 mM).

- The ABTS radical cation (ABTS•+) solution is prepared by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

- Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

2. Assay Procedure:

- Add 10 µL of the this compound solution or standard to 1 mL of the diluted ABTS•+ solution.

- Incubate the mixture for 6 minutes at room temperature.

- Measure the absorbance at 734 nm.

3. Calculation:

- The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

- The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with specific molecular targets and modulation of intracellular signaling pathways.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, attributed to its ability to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Interaction with the TRPA1 Receptor

This compound's biological activities may also be linked to its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a known sensor of noxious stimuli.

Caption: this compound interacts with the TRPA1 ion channel.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the investigation of this compound, from its origin to the assessment of its biological effects.

Caption: General workflow for this compound research.

Conclusion

This compound, while not as abundant in nature as its precursor carvacrol, presents a compelling profile of biological activities that warrant further investigation. Its anti-inflammatory, anxiolytic, and antioxidant properties, coupled with a potentially favorable safety profile compared to carvacrol, make it a promising candidate for the development of new therapeutic agents. This guide provides a foundational resource for researchers, offering detailed methodologies for its procurement, synthesis, and biological evaluation, thereby facilitating future studies into its therapeutic potential. The elucidation of its mechanisms of action, including the modulation of the NF-κB and TRPA1 pathways, opens new avenues for targeted drug design and development.

Carvacryl Acetate: A Comprehensive Technical Guide on its Biological Significance and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl acetate, a monoterpene ester derived from carvacrol, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological significance and functions of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its known and inferred mechanisms of action. Possessing anti-inflammatory, antioxidant, anxiolytic, anticonvulsant, and anthelmintic properties, this compound presents a promising scaffold for the development of novel therapeutic agents. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of natural product-derived pharmaceuticals.

Introduction

This compound is a derivative of carvacrol, a phenolic monoterpenoid abundant in the essential oils of various plants, including oregano and thyme. The acetylation of carvacrol to form this compound has been shown to modulate its biological activity, in some cases enhancing its therapeutic potential while reducing toxicity. This guide synthesizes the current understanding of this compound's biological functions, focusing on its molecular mechanisms and potential therapeutic applications.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities. The following tables summarize the key quantitative data associated with these effects.

Table 1: Antioxidant Activity of this compound

| Assay | EC50 (µg/mL) | Confidence Interval (95%) |

| DPPH radical scavenging | 6.1 ± 0.53 | 4.87 ± 0.33 to 12.43 ± 1.31 |

| ABTS radical scavenging | 5.24 ± 0.38 | Not Reported |

| Reduction Potential (FRAP) | 3.65 | Not Reported |

| Inhibition of Oxidative Hemolysis | 2.58 ± 0.07 | 1.87 ± 0.21 to 3.53 ± 0.45 |

EC50 represents the concentration of this compound required to achieve 50% of the maximum effect.

Table 2: Toxicological Data of this compound

| Administration Route | LD10 (mg/kg) | LD50 (mg/kg) | Species |

| Intraperitoneal | 566.7 | 1544.5 | Mice |

| Oral | >2000 | >2000 | Mice[1] |

LD10 and LD50 represent the lethal dose for 10% and 50% of the test population, respectively.

Table 3: Anti-inflammatory and Nociceptive Activity of this compound

| Model | Dose (mg/kg) | Effect |

| Carrageenan-induced paw edema | 75 | Significant reduction in edema[2] |

| Histamine-induced paw edema | 75 | Strong inhibition of edema[2] |

| Serotonin-induced paw edema | 75 | Strong inhibition of edema[2] |

| Prostaglandin E2-induced paw edema | 75 | Strong inhibition of edema[2] |

| Compound 48/80-induced paw edema | 75 | Strong inhibition of edema[2] |

| Carrageenan-induced peritonitis | 75 | Decreased total and differential leukocyte counts, reduced MPO and IL-1β levels, enhanced IL-10 levels[2] |

| Acetic acid-induced writhing | Not Specified | Decreased number of writhes[2] |

| Hot plate test | Not Specified | Increased latency time[2] |

| Formalin test | Not Specified | Decreased paw licking time[2] |

| Capsaicin test | Not Specified | Decreased paw licking time[2] |

| Glutamate test | Not Specified | Decreased paw licking time[2] |

Table 4: Anxiolytic and Anticonvulsant Activity of this compound

| Model | Dose (mg/kg) | Effect |

| Elevated Plus Maze | 25, 50, 75, 100 | Increased time spent in and entries into open arms[3] |

| Light-Dark Box | 25, 50, 75, 100 | Increased time spent in and entries into the light compartment[3] |

| Marble-Burying Test | 25, 50, 75, 100 | Reduced number of marbles buried[3] |

| Pilocarpine-induced seizures | Not Specified | Anticonvulsant effects[4] |

| Picrotoxin-induced seizures | Not Specified | Anticonvulsant effects[4] |

| Pentylenetetrazol-induced seizures | Not Specified | Anticonvulsant effects[4] |

Table 5: Anthelmintic Activity of this compound

| Parasite | Assay | Concentration/Dose | Inhibition/Effect |

| Haemonchus contortus | Egg Hatching Test | 8.0 mg/mL | 89.3% inhibition[5] |

| Haemonchus contortus | Larval Development Test | 2.0 mg/mL | 100% inhibition[5] |

| Haemonchus contortus | Adult Worm Motility | 200 µg/mL | 100% inhibition at 24h[5] |

| Schistosoma mansoni | In vitro adult worm motility | 6.25 µg/mL | Affected parasite motility and viability |

| Schistosoma mansoni | In vitro egg output | 1.562 to 6.25 µg/mL | Inhibitory effect on daily egg output |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the biological activities of this compound.

Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in methanol is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted with a suitable solvent to a specific absorbance.

-

Various concentrations of this compound are added to the ABTS•+ solution.

-

The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation period.

-

The percentage of inhibition of ABTS•+ is calculated.

-

Anti-inflammatory Assays

-

Carrageenan-Induced Paw Edema:

-

Rodents (typically rats or mice) are used as the animal model.

-

The initial volume of the animal's hind paw is measured using a plethysmometer.

-

This compound or a vehicle control is administered (e.g., intraperitoneally).

-

After a specific pre-treatment time, a solution of carrageenan is injected into the subplantar region of the hind paw to induce inflammation.

-

The paw volume is measured at various time points after the carrageenan injection.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[6][7][8]

-

-

Carrageenan-Induced Peritonitis:

-

Mice are pre-treated with this compound or a vehicle.

-

Carrageenan is injected into the peritoneal cavity to induce an inflammatory response.

-

After a set period, the animals are euthanized, and the peritoneal cavity is washed with a suitable buffer to collect the inflammatory exudate.

-

The total and differential leukocyte counts in the exudate are determined.

-

Levels of inflammatory mediators such as myeloperoxidase (MPO), interleukin-1 beta (IL-1β), and interleukin-10 (IL-10) in the peritoneal fluid are quantified using appropriate assay kits (e.g., ELISA).

-

Anxiolytic Assay

-

Elevated Plus Maze (EPM):

-

The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

-

Mice are administered this compound or a vehicle control.

-

After a specific pre-treatment time, each mouse is placed in the center of the maze, facing an open arm.

-

The behavior of the mouse is recorded for a set duration (e.g., 5 minutes).

-

The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[9][10]

-

Anthelmintic Assay

-

Egg Hatching Test (Haemonchus contortus):

-

H. contortus eggs are collected from the feces of infected animals.

-

A suspension of eggs is prepared.

-

The egg suspension is incubated with various concentrations of this compound or a control in a multi-well plate.

-

After a specific incubation period (e.g., 48 hours), the number of hatched larvae and unhatched eggs is counted under a microscope.

-

The percentage of egg hatch inhibition is calculated.[11]

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its diverse biological effects are an active area of research. Current evidence points towards several key mechanisms.

Interaction with the GABAergic System

Studies on the anxiolytic and anticonvulsant effects of this compound strongly suggest its interaction with the GABAergic system. The anticonvulsant effects were reversed by flumazenil, a benzodiazepine antagonist, indicating that this compound may act as a positive allosteric modulator of the GABAA receptor.[4][12] This modulation would enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability.

Modulation of Inflammatory Pathways

This compound demonstrates significant anti-inflammatory activity by modulating key inflammatory mediators. It has been shown to decrease the levels of the pro-inflammatory cytokine IL-1β and the enzyme myeloperoxidase (MPO), a marker of neutrophil infiltration.[2] Concurrently, it enhances the production of the anti-inflammatory cytokine IL-10.[2] This dual action of suppressing pro-inflammatory signals while promoting anti-inflammatory responses contributes to its overall anti-inflammatory effect.

Involvement of Nociceptive Pathways

The anti-nociceptive effects of this compound are linked to its interaction with the capsaicin and glutamate pathways.[13] this compound is a known agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in nociception.[4] Its ability to reduce pain in models involving capsaicin and glutamate suggests a complex interplay with these nociceptive signaling systems.

Inferred Signaling Pathways from Carvacrol

While direct evidence for this compound's impact on certain signaling cascades is still emerging, studies on its parent compound, carvacrol, provide valuable insights. Carvacrol has been shown to exert its effects through the modulation of the MAPK/ERK and Akt/eNOS signaling pathways.[1] Given the structural similarity, it is plausible that this compound may also engage these pathways.

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Carvacrol's activation of ERK (extracellular signal-regulated kinase) can contribute to its protective effects in various cell types.

-

Akt/eNOS Pathway: The Akt/eNOS pathway is vital for cell survival and vasodilation. Carvacrol's activation of Akt and endothelial nitric oxide synthase (eNOS) can lead to increased nitric oxide production, contributing to its cardioprotective and anti-inflammatory effects.

Conclusion and Future Directions

This compound is a multifaceted molecule with a promising profile of biological activities. Its anti-inflammatory, antioxidant, anxiolytic, anticonvulsant, and anthelmintic properties, coupled with a favorable preliminary safety profile, make it an attractive candidate for further investigation in drug discovery and development. The elucidation of its mechanisms of action, particularly its interactions with the GABAergic system and nociceptive pathways, provides a solid foundation for targeted therapeutic applications.

Future research should focus on:

-

Detailed Mechanistic Studies: Unraveling the precise molecular interactions of this compound with its targets, including receptor binding affinities and downstream signaling events.

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive studies in relevant animal models to establish dose-response relationships, pharmacokinetic profiles, and long-term safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

-

Clinical Translation: Well-designed clinical trials to evaluate the safety and efficacy of this compound in human subjects for specific therapeutic indications.

References

- 1. Role of carvacrol in cardioprotection against myocardial ischemia/reperfusion injury in rats through activation of MAPK/ERK and Akt/eNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Non-electrophilic TRPA1 agonists, menthol, carvacrol and clotrimazole, open epithelial tight junctions via TRPA1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. inotiv.com [inotiv.com]

- 9. This compound nanoencapsulated with chitosan/chichá gum exhibits reduced toxicity in mice and decreases the fecal egg count of sheep infected with gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Anxiolytic-like effects of this compound, a derivative of carvacrol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Carvacryl Acetate: A Technical Guide on its Nascent Therapeutic Potential for Researchers and Drug Development Professionals

Introduction: Carvacryl acetate, a synthetic monoterpene ester derived from carvacrol, is emerging as a compound of significant interest in the field of pharmacology. Early-stage research has illuminated its potential across several therapeutic areas, including anti-inflammatory, antioxidant, anthelmintic, and anxiolytic applications. This technical guide provides a comprehensive overview of the current state of research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further investigation and drug development efforts.

Section 1: Pharmacological Activities and Quantitative Data

This compound has demonstrated a range of biological activities in preclinical studies. The following tables summarize the key quantitative findings from this early-stage research.

Table 1: Acute Toxicity Data for this compound

| Species | Administration Route | LD₅₀ (mg/kg) | Signs of Toxicity | Reference |

| Swiss Mice | Oral | > 2000 | No signs of toxicity or mortality observed. | [1] |

| Swiss Mice | Intraperitoneal | 1544.5 | Signs of toxicity and mortality were observed. | [1][2][3] |

| Wistar Rats | Dermal | Not Determined | No significant clinical, hematological, biochemical, or histopathological changes at concentrations effective against ticks. | [4] |

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | EC₅₀ (µg/mL) | Key Findings | Reference |

| DPPH Radical Scavenging | 6.1 ± 0.53 | Demonstrated significant antioxidant capacity. | [1] |

| ABTS Radical Scavenging | 5.24 ± 0.38 | Showed potent radical scavenging activity. | [1] |

| Reduction Potential (Fe³⁺ to Fe²⁺) | 3.65 | Indicated electron-donating ability. | [1] |

| Inhibition of Oxidative Hemolysis | 2.58 ± 0.07 | Protected erythrocytes from hydrogen peroxide-induced damage. | [1] |

Table 3: Anti-inflammatory Effects of this compound in Mice (75 mg/kg, i.p.)

| Model | Phlogistic Agent | Inhibition of Edema (%) | Key Cytokine Modulation | Reference |

| Paw Edema | Carrageenan | Significant reduction at all evaluated times. | - | [5][6] |

| Paw Edema | Histamine | 34.14 | - | [5][6] |

| Paw Edema | Serotonin | 37.50 | - | [5][6] |

| Paw Edema | Prostaglandin E₂ | 96.48 | - | [5][6] |

| Paw Edema | Compound 48/80 | 83.33 | - | [5][6] |

| Peritonitis | Carrageenan | - | ↓ IL-1β, ↑ IL-10, No significant change in TNF-α | [5][6] |

Table 4: Anthelmintic Activity of this compound

| Assay | Organism | Concentration | Effect | Reference |

| In Vitro Adult Worm Motility | Haemonchus contortus | 200 µg/mL | 100% inhibition at 24h | [3][7] |

| In Vivo Fecal Egg Count Reduction | Sheep (naturally infected) | 250 mg/kg | 65.9% reduction | [3][7] |

| In Vitro Schistosomicidal Activity | Schistosoma mansoni | EC₅₀ and EC₉₀ determined | Showed interesting in vitro activity | [8] |

| In Vivo Worm Burden Reduction (patent infection) | Schistosoma mansoni (mice) | 100-400 mg/kg (single oral dose) | 30-40% reduction | [8] |

| In Vivo Egg Production Reduction (patent infection) | Schistosoma mansoni (mice) | 100-400 mg/kg (single oral dose) | 70-80% reduction | [8] |

Table 5: Antimicrobial Activity of this compound

| Organism | Method | Finding | Reference |

| Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus, Lactobacillus plantarum, Bacillus subtilis, Saccharomyces cerevisiae, Botrytis cinerea | Broth liquid and microatmosphere | Inefficient antimicrobial activity. The free hydroxyl group present in carvacrol appears essential for antimicrobial action. | [9] |

Section 2: Experimental Protocols

This section details the methodologies for key experiments cited in the tables above, providing a framework for reproducibility and further investigation.

2.1 Acute Toxicity Assessment in Mice

-

Animals: Male and female Swiss mice.

-

Preparation of Substance: this compound was suspended in 0.05% Tween 80 dissolved in 0.9% saline.

-

Administration: Administered orally (p.o.) and intraperitoneally (i.p.) at doses of 1000 and 2000 mg/kg. A control group received only the vehicle.

-

Observation: Animals were observed for signs of toxicity and mortality. Body weight, water intake, food consumption, and excreta production were monitored.[1]

2.2 DPPH Radical Scavenging Assay

-

Methodology: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared. Different concentrations of this compound are added to the DPPH solution.

-

Measurement: The decrease in absorbance is measured spectrophotometrically at a specific wavelength (typically around 517 nm) after a set incubation period. The percentage of scavenging activity is calculated relative to a control.

-

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.[1]

2.3 Carrageenan-Induced Paw Edema in Mice

-

Animals: Mice are pre-treated with this compound (e.g., 75 mg/kg, i.p.) or vehicle.

-

Induction of Edema: A subplantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw.

-

Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.[5][6]

2.4 Carrageenan-Induced Peritonitis in Mice

-

Animals: Mice are pre-treated with this compound or vehicle.

-

Induction of Peritonitis: An intraperitoneal injection of carrageenan is administered.

-

Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a buffered saline solution to collect the peritoneal exudate.

-

Analysis: Total and differential leukocyte counts in the exudate are determined. Levels of myeloperoxidase (MPO), a marker of neutrophil infiltration, and cytokines (e.g., IL-1β, IL-10, TNF-α) are measured using appropriate assays (e.g., ELISA).[5][6]

2.5 Anxiolytic-Like Activity Assessment (Elevated Plus Maze)

-

Apparatus: An elevated plus-maze consisting of two open arms and two enclosed arms.

-

Animals: Mice are administered this compound at various doses (25, 50, 75, and 100 mg/kg), a vehicle, or a standard anxiolytic drug (e.g., diazepam).

-

Procedure: After a specified pre-treatment time, each mouse is placed at the center of the maze, and its behavior is recorded for a set duration (e.g., 5 minutes).

-

Parameters Measured: The time spent in the open arms and the number of entries into the open arms are recorded. An increase in these parameters is indicative of an anxiolytic-like effect.[10]

Section 3: Signaling Pathways and Mechanisms of Action

3.1 Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound appear to be mediated through the modulation of key inflammatory mediators and cytokines. The proposed pathway involves the inhibition of pro-inflammatory cytokine release and the enhancement of anti-inflammatory cytokine production.

3.2 Anxiolytic-Like Mechanism of Action

Studies suggest that the anxiolytic-like effects of this compound are mediated through the GABAergic system, a key inhibitory neurotransmitter system in the brain.

Section 4: Future Directions and Conclusion

The early-stage research on this compound reveals a promising profile for a multi-target therapeutic agent. Its demonstrated anti-inflammatory and antioxidant properties, coupled with a favorable acute oral toxicity profile, warrant further investigation. The anthelmintic and anxiolytic-like activities further broaden its potential therapeutic applications.

Future research should focus on:

-

Chronic toxicity studies: To establish a comprehensive safety profile for long-term administration.

-

Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion, and to establish optimal dosing regimens.

-

Mechanism of action studies: To further elucidate the specific molecular targets and signaling pathways involved in its therapeutic effects.

-

In vivo efficacy studies in relevant disease models: To validate its therapeutic potential in more complex biological systems.

-

Anticancer research: While its parent compound, carvacrol, has shown anticancer potential, direct studies on this compound in various cancer cell lines are needed.[11][12][13][14][15]

References

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. This compound nanoencapsulated with chitosan/chichá gum exhibits reduced toxicity in mice and decreases the fecal egg count of sheep infected with gastrointestinal nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative efficacy and toxic effects of this compound and carvacrol on sheep gastrointestinal nematodes and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical safety assessment in rats after dermal exposure to acetylcarvacrol, a potential acaricide against the brown dog tick - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.ufc.br [repositorio.ufc.br]

- 6. This compound, a derivative of carvacrol, reduces nociceptive and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of this compound in vitro and following oral administration to mice harboring either prepatent or patent Schistosoma mansoni infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of carvacrol related to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anxiolytic-like effects of this compound, a derivative of carvacrol, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Carvacrol alters soluble factors in HCT-116 and HT-29 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-proliferative and pro-apoptotic effect of carvacrol on human hepatocellular carcinoma cell line HepG-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In Silico Prediction of Carvacryl Acetate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl acetate, a monoterpenic ester derived from carvacrol, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the in silico prediction of this compound's bioactivity, with a focus on its anti-inflammatory, antioxidant, and potential anticancer properties. By integrating computational predictions with experimental data, researchers can accelerate the drug discovery and development process. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Predicted Bioactivities of this compound: An In Silico Perspective

Computational modeling serves as a powerful tool to predict the biological activities of compounds like this compound, offering insights into their mechanisms of action and potential therapeutic applications.

Anti-inflammatory and Analgesic Activity

In silico studies, primarily through molecular docking, suggest that this compound may exert its anti-inflammatory effects by interacting with key proteins in the inflammatory cascade. While direct binding energy values for this compound are not extensively published, studies on its parent compound, carvacrol, provide valuable insights. Carvacrol has been shown to dock with cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, with favorable binding affinities. It is hypothesized that this compound, due to its structural similarity, may also interact with this target.

Experimental evidence strongly supports the anti-inflammatory and analgesic potential of this compound. Pretreatment with this compound (75 mg/kg) in mice has been shown to significantly reduce carrageenan-induced paw edema.[1] Furthermore, it strongly inhibits edema induced by histamine, serotonin, and prostaglandin E2.[1] In a peritonitis model, this compound decreased total and differential leukocyte counts and reduced levels of myeloperoxidase (MPO) and interleukin-1 beta (IL-1β).[1] Conversely, it enhanced the levels of the anti-inflammatory cytokine IL-10.[1] Its analgesic effects are demonstrated by a decreased number of acetic acid-induced writhes and reduced paw licking time in formalin, capsaicin, and glutamate tests.[1]

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. While specific in silico studies on this compound are limited, research on carvacrol indicates that it targets various signaling pathways implicated in cancer, such as PI3K/Akt/mTOR and MAPK pathways.[2] Carvacrol has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] Molecular docking studies of carvacrol derivatives have also suggested potential inhibitory activity against cancer-related targets.[3]

Antioxidant Activity

The antioxidant properties of this compound have been predicted and confirmed through various in vitro and in vivo studies. Computational studies on similar phenolic compounds suggest that the hydroxyl group and the overall electronic properties of the molecule contribute to its ability to scavenge free radicals. The acetylation of carvacrol to form this compound may modulate its antioxidant potential.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the bioactivity and physicochemical properties of this compound.

Table 1: In Silico Predictions for this compound

| Parameter | Predicted Value/Classification | Method/Source |

| Lipinski's Rule of Five | ||

| Molecular Weight | 192.25 g/mol | Compliant |

| Hydrogen Bond Donors | 0 | Compliant |

| Hydrogen Bond Acceptors | 2 | Compliant |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 | Compliant |

| ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) | ||

| Gastrointestinal Absorption | High (predicted) | General physicochemical properties |

| Blood-Brain Barrier Permeability | Likely to cross (predicted) | General physicochemical properties |

| Cytochrome P450 Inhibition | Potential inhibitor (inferred from carvacrol) | Inferred from parent compound data |

| Toxicity | Low (predicted) | Inferred from parent compound data |

| Molecular Docking | ||

| SARS-CoV-2 Mpro | Potential inhibitor | Molecular Docking Study[4] |

Table 2: Experimental Bioactivity Data for this compound

| Bioactivity | Assay | Result | Concentration/Dose |

| Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction in edema | 75 mg/kg[1] |

| Histamine-induced paw edema | Strong inhibition | 75 mg/kg[1] | |

| Serotonin-induced paw edema | Strong inhibition | 75 mg/kg[1] | |

| Prostaglandin E2-induced paw edema | Strong inhibition | 75 mg/kg[1] | |

| Carrageenan-induced peritonitis | ↓ Total & differential leukocyte counts | 75 mg/kg[1] | |

| ↓ Myeloperoxidase (MPO) levels | 75 mg/kg[1] | ||

| ↓ IL-1β levels | 75 mg/kg[1] | ||

| ↑ IL-10 levels | 75 mg/kg[1] | ||

| Analgesic | Acetic acid-induced writhing | ↓ Number of writhes | 75 mg/kg[1] |

| Hot plate test | ↑ Latency time | 75 mg/kg[1] | |

| Formalin test | ↓ Paw licking time | 75 mg/kg[1] | |

| Capsaicin-induced nociception | ↓ Paw licking time | 75 mg/kg[1] | |

| Glutamate-induced nociception | ↓ Paw licking time | 75 mg/kg[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema

-

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

-

Animals: Male Swiss mice (25-30 g).

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The basal volume of the right hind paw of each mouse is measured using a plethysmometer.

-

The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.).

-

After a set time (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of edema inhibition is calculated for each group relative to the control group.

-

Carrageenan-Induced Peritonitis

-

Objective: To evaluate the effect of a test compound on leukocyte migration.

-

Animals: Male Swiss mice (25-30 g).

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle (i.p.).

-

After 30 minutes, 0.5 mL of 1% carrageenan solution is injected intraperitoneally to induce peritonitis.

-

Four hours after the carrageenan injection, the animals are euthanized.

-

The peritoneal cavity is washed with a known volume of phosphate-buffered saline (PBS) containing heparin.

-

The peritoneal fluid is collected, and the total and differential leukocyte counts are determined using a hemocytometer and stained smears, respectively.

-

Myeloperoxidase (MPO) Activity Assay

-

Objective: To quantify neutrophil infiltration in tissues.

-

Procedure:

-

Peritoneal exudate or tissue homogenate is centrifuged, and the pellet is resuspended in a buffer containing hexadecyltrimethylammonium bromide (HTAB) to lyse the cells and release MPO.

-

The samples are centrifuged, and the supernatant is collected.

-

The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

The change in absorbance is measured spectrophotometrically at 460 nm over time.

-

MPO activity is expressed as units per milligram of protein.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (IL-1β and IL-10)

-

Objective: To measure the concentration of specific cytokines in biological samples.

-

Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β).

-

The plate is washed, and any remaining binding sites are blocked.

-

Standards and samples (e.g., peritoneal fluid) are added to the wells and incubated.

-

The plate is washed to remove unbound substances.

-

A biotinylated detection antibody specific for the cytokine is added, followed by incubation.

-

After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops color in proportion to the amount of bound cytokine.

-

The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).

-

The concentration of the cytokine in the samples is determined by comparison to the standard curve.

-

Acetic Acid-Induced Writhing Test

-

Objective: To assess the peripheral analgesic activity of a compound.

-

Animals: Male Swiss mice (25-30 g).

-

Procedure:

-

Animals are pre-treated with the test compound, vehicle, or a standard analgesic.

-

After a set time, 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally.

-

Immediately after the injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes).

-

The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

-

Hot Plate Test

-

Objective: To evaluate the central analgesic activity of a compound.